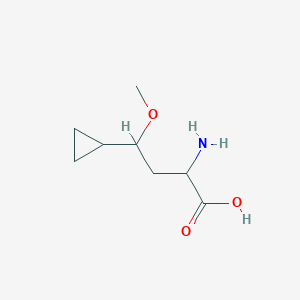
2-Amino-4-cyclopropyl-4-methoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-cyclopropyl-4-methoxybutanoic acid (ACB) is a compound that belongs to the group of cyclopropyl-containing amino acids. It has been studied for its potential use in treating various neurological disorders, including epilepsy and neuropathic pain. In
Wissenschaftliche Forschungsanwendungen
Bioactive Compound Synthesis
Research on 2-Amino-4-cyclopropyl-4-methoxybutanoic acid and its analogues has shown potential in the synthesis of bioactive compounds. For instance, cyclopropyl amino acids isolated from Amanita mushrooms have demonstrated toxicity against certain fungi, insects, and bacteria, suggesting their utility in developing antimicrobial agents (Drehmel & Chilton, 2002). Additionally, these compounds' synthesis methods have been explored to create specific enantiomers, indicating their significance in stereochemistry and the potential for tailored pharmacological activity (Hernández et al., 2017).
Receptor Modulation
Cyclopropyl analogues related to 2-Amino-5-phosphonopentanoic acid have been synthesized and assessed for their ability to act as competitive antagonists for the NMDA receptor. This suggests the utility of this compound derivatives in neuroscience research, particularly in studying neurotransmission and potentially treating neurological conditions (Dappen et al., 2010).
Antiproliferative Agents
The synthesis and biological evaluation of specific cyclopropyl analogues have led to the identification of compounds with selective NMDA antagonist properties. While the potency may vary, these findings highlight the compound's relevance in developing therapeutic agents aimed at modulating glutamatergic signaling (Dappen et al., 2010).
Environmental Toxicology
Oxidation studies of microcystins, a family of toxic cyclic peptides, have utilized derivatives like 2-methyl-3-methoxy-4-phenylbutanoic acid to understand and quantify environmental toxins. This research is critical in developing methods for detecting and assessing the impact of toxins produced by cyanobacterial blooms in water bodies (Wu et al., 2009).
Peptidomimetic Chemistry
The compound's framework has been explored in the synthesis of peptidomimetics, demonstrating its versatility in creating molecules that mimic biological peptides. This application is significant in drug development, where such analogues can lead to new therapeutic agents with improved pharmacokinetic properties (Lu et al., 2021).
Eigenschaften
IUPAC Name |
2-amino-4-cyclopropyl-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7(5-2-3-5)4-6(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJURHSAAQWQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C(=O)O)N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

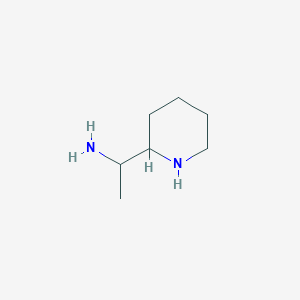
![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)
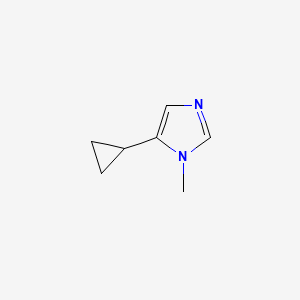
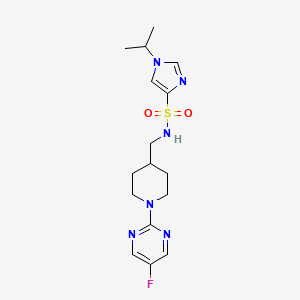
![Cis-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine](/img/structure/B2440203.png)

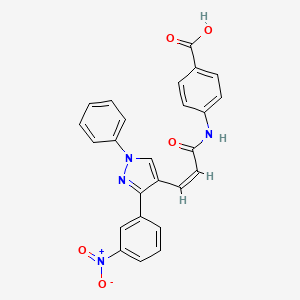
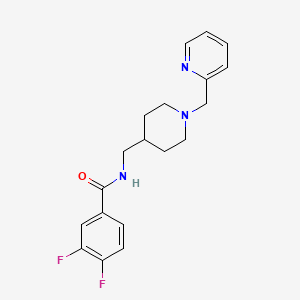
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440210.png)
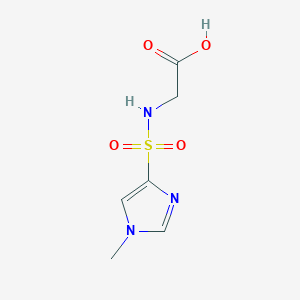
![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)